1-Chloro-2-(pentafluoroethyl)benzene
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Overview
Description
1-Chloro-2-(pentafluoroethyl)benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and a pentafluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-(pentafluoroethyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the Friedel-Crafts alkylation of benzene with pentafluoroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to optimize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-(pentafluoroethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (SNAr): This reaction involves the substitution of the chlorine atom by a nucleophile, facilitated by the electron-withdrawing effect of the pentafluoroethyl group.
Electrophilic Aromatic Substitution (EAS): The compound can participate in further electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Strong nucleophiles such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Electrophilic Substitution: Typical reagents include nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products:
Nucleophilic Substitution: Products include substituted benzene derivatives where the chlorine atom is replaced by the nucleophile.
Electrophilic Substitution: Products include nitro, sulfonyl, or halogenated derivatives of this compound.
Scientific Research Applications
1-Chloro-2-(pentafluoroethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Chloro-2-(pentafluoroethyl)benzene in chemical reactions involves the activation of the benzene ring by the electron-withdrawing pentafluoroethyl group. This activation makes the ring more susceptible to nucleophilic attack, facilitating substitution reactions. The chlorine atom, being a good leaving group, is readily displaced by nucleophiles .
Comparison with Similar Compounds
1-Chloro-2-fluorobenzene: This compound has a similar structure but with a fluorine atom instead of the pentafluoroethyl group.
1-Chloro-3-(1,1,2,2,2-pentafluoroethyl)benzene: Another closely related compound with the pentafluoroethyl group in the meta position.
Uniqueness: 1-Chloro-2-(pentafluoroethyl)benzene is unique due to the presence of the pentafluoroethyl group, which significantly enhances its reactivity and stability compared to simpler fluorinated benzene derivatives. This makes it particularly valuable in the synthesis of complex fluorinated compounds and in applications requiring high chemical stability .
Properties
CAS No. |
118559-18-5 |
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Molecular Formula |
C8H4ClF5 |
Molecular Weight |
230.56 g/mol |
IUPAC Name |
1-chloro-2-(1,1,2,2,2-pentafluoroethyl)benzene |
InChI |
InChI=1S/C8H4ClF5/c9-6-4-2-1-3-5(6)7(10,11)8(12,13)14/h1-4H |
InChI Key |
HUMIYBNCUJBVFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)(F)F)Cl |
Origin of Product |
United States |
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